Potassium 4-butylphenyltrifluoroborate
CAS No.: 1412414-09-5
Cat. No.: VC3079573
Molecular Formula: C10H13BF3K
Molecular Weight: 240.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1412414-09-5 |
---|---|
Molecular Formula | C10H13BF3K |
Molecular Weight | 240.12 g/mol |
IUPAC Name | potassium;(4-butylphenyl)-trifluoroboranuide |
Standard InChI | InChI=1S/C10H13BF3.K/c1-2-3-4-9-5-7-10(8-6-9)11(12,13)14;/h5-8H,2-4H2,1H3;/q-1;+1 |
Standard InChI Key | LMRSUMOZYVDMLI-UHFFFAOYSA-N |
SMILES | [B-](C1=CC=C(C=C1)CCCC)(F)(F)F.[K+] |
Canonical SMILES | [B-](C1=CC=C(C=C1)CCCC)(F)(F)F.[K+] |
Introduction
Structural Characteristics and Properties
Chemical Structure
Potassium 4-butylphenyltrifluoroborate consists of a phenyl ring with a butyl chain at the para position and a trifluoroborate group directly attached to the ring. The molecular formula is C10H14BF3K, featuring a tetracoordinate boron center with three fluorine atoms and one carbon-boron bond, bearing a negative charge balanced by a potassium ion.
Physical Properties
The physical properties of potassium 4-butylphenyltrifluoroborate closely resemble those of similar organotrifluoroborates, such as potassium (4-tert-butylphenyl)trifluoroborate. Based on this structural similarity, the following properties can be inferred:
Property | Value |
---|---|
Molecular Formula | C10H14BF3K |
Molecular Weight | 242.13 g/mol |
Physical Appearance | White crystalline solid |
Melting Point | >230°C (estimated) |
Storage Conditions | Room temperature, inert atmosphere |
Stability | Air and moisture stable for months |
General Characteristics of Organotrifluoroborates
Organotrifluoroborates have emerged as valuable alternatives to toxic and air-sensitive organometallic species for synthesizing functionalized aryl compounds . Their tetracoordinate nature makes them resistant to various reaction conditions, allowing for complex molecule building while preserving the carbon-boron bond . This bond can be subsequently converted into different functional groups such as boronic acids, alcohols, and halogens in later synthetic steps .
Unlike corresponding boronic acids, organotrifluoroborates exhibit remarkable air and moisture stability, enabling bench storage for months without significant decomposition . As stated in the literature: "trifluoroborates are air and moisture stable and can be stored on the bench for months without appreciable decomposition" .
Synthesis and Preparation Methods
Synthetic Routes
Potassium 4-butylphenyltrifluoroborate can be synthesized through several complementary methods, similar to other organotrifluoroborates:
Transmetalation Approach
Chemical Reactivity
Stability Characteristics
The tetracoordinate boron center in potassium 4-butylphenyltrifluoroborate confers remarkable stability under ambient conditions, resisting air oxidation and hydrolysis. This contrasts with many other organoboron compounds that require special handling precautions .
Nitrosation Reactions
A notable reaction of organotrifluoroborates is ipso-nitrosation. Research has demonstrated that organotrifluoroborates undergo efficient conversion to nitroso compounds using nitrosonium tetrafluoroborate (NOBF4) . The reaction proceeds under exceptionally mild conditions:
Reagent | Solvent | Temperature | Reaction Time | Typical Yield |
---|---|---|---|---|
NOBF4 (1.03 equiv) | Acetonitrile | Room temperature | 30 seconds | 90-95% |
For potassium 4-butylphenyltrifluoroborate, the reaction with NOBF4 would yield 4-butylnitrosobenzene with high regioselectivity . This method offers significant advantages over traditional nitrosation approaches, including shorter reaction times, milder conditions, and compatibility with various functional groups .
The proposed mechanism involves formation of a tricoordinate boron species in situ, which undergoes attack by the nitrosonium ion followed by ipso-substitution . This reaction can be visually monitored as "the slurry formed by the trifluoroborate in acetonitrile becomes a bright green, homogeneous solution almost immediately" .
Functional Group Tolerance
Studies with similar organotrifluoroborates demonstrate exceptional functional group tolerance during reactions. Compounds containing electron-donating and electron-withdrawing groups including esters, ketones, aldehydes, nitriles, amides, and carboxylic acids successfully undergo ipso-substitution without affecting these functional groups .
Synthetic Applications
One-Pot Transformations
The nitroso products obtained from potassium 4-butylphenyltrifluoroborate through ipso-nitrosation can serve as versatile intermediates for further transformations :
Reduction to Azoxy Compounds
The one-pot reaction of an organotrifluoroborate with NOBF4 followed by addition of sodium borohydride (NaBH4) affords azoxy products in excellent yields (approximately 87%) .
Oxidation to Nitro Compounds
A two-step procedure from organotrifluoroborates provides nitro compounds in high yields (approximately 86%) . This represents a valuable alternative route to these important building blocks.
Reduction to Amines
The one-pot nitrosation-reduction sequence efficiently produces the corresponding aniline derivatives in good yields (approximately 72%) . This protocol offers a streamlined approach to valuable synthetic intermediates.
Diels-Alder Reactions
The nitroso compounds readily participate in Diels-Alder reactions, yielding oxazabicyclo derivatives in high yields (approximately 82%) .
Cross-Coupling Applications
As organotrifluoroborates, potassium 4-butylphenyltrifluoroborate likely serves as an effective coupling partner in Suzuki-Miyaura cross-coupling reactions. The butyl chain provides additional lipophilicity to the resulting products, potentially enhancing their utility in medicinal chemistry applications.
Research Significance and Future Directions
Importance in Organic Synthesis
Potassium 4-butylphenyltrifluoroborate represents an important class of reagents that enable selective functionalization of aromatic compounds. The unique stability characteristics of organotrifluoroborates, combined with their versatile reactivity, make them valuable building blocks for complex molecule synthesis .
Future Research Directions
Future research involving potassium 4-butylphenyltrifluoroborate may focus on:
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Development of new ipso-substitution methodologies beyond nitrosation
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Applications in flow chemistry for continuous manufacturing
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Exploration of catalytic transformations involving the carbon-boron bond
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Investigation of structure-activity relationships of derivatives in biological systems
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